molecular formula C12H22ClNO2 B13505338 3-{1,4-Dioxaspiro[4.5]decan-8-yl}pyrrolidinehydrochloride

3-{1,4-Dioxaspiro[4.5]decan-8-yl}pyrrolidinehydrochloride

Katalognummer: B13505338
Molekulargewicht: 247.76 g/mol
InChI-Schlüssel: SXQNZLYFVSBQBB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-{1,4-Dioxaspiro[45]decan-8-yl}pyrrolidinehydrochloride is a complex organic compound characterized by its unique spirocyclic structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-{1,4-Dioxaspiro[4.5]decan-8-yl}pyrrolidinehydrochloride typically involves multiple steps. One common method includes the reaction of 1,4-dioxaspiro[4.5]decane with pyrrolidine under specific conditions to form the desired spirocyclic structure. The reaction conditions often involve the use of solvents such as toluene and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and chromatography to purify the final product .

Analyse Chemischer Reaktionen

Types of Reactions

3-{1,4-Dioxaspiro[4.5]decan-8-yl}pyrrolidinehydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions can vary depending on the desired product, but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .

Wissenschaftliche Forschungsanwendungen

3-{1,4-Dioxaspiro[4.5]decan-8-yl}pyrrolidinehydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 3-{1,4-Dioxaspiro[4.5]decan-8-yl}pyrrolidinehydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1,4-Dioxaspiro[4.5]decan-8-ol
  • 1,4-Dioxaspiro[4.5]decan-8-one
  • 8-Allyl-1,4-dioxaspiro[4.5]decan-8-ol

Uniqueness

3-{1,4-Dioxaspiro[4.5]decan-8-yl}pyrrolidinehydrochloride is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective .

Eigenschaften

Molekularformel

C12H22ClNO2

Molekulargewicht

247.76 g/mol

IUPAC-Name

3-(1,4-dioxaspiro[4.5]decan-8-yl)pyrrolidine;hydrochloride

InChI

InChI=1S/C12H21NO2.ClH/c1-4-12(14-7-8-15-12)5-2-10(1)11-3-6-13-9-11;/h10-11,13H,1-9H2;1H

InChI-Schlüssel

SXQNZLYFVSBQBB-UHFFFAOYSA-N

Kanonische SMILES

C1CC2(CCC1C3CCNC3)OCCO2.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.